tert-Butyl 4-amino-4-methyl-6-phenylhexanoate
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Overview
Description
tert-Butyl 4-amino-4-methyl-6-phenylhexanoate is an organic compound with the molecular formula C17H27NO2 and a molecular weight of 277.41 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group attached to a hexanoate backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate typically involves the reaction of tert-butyl 4-amino-4-methylhexanoate with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-4-methyl-6-phenylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
tert-Butyl 4-amino-4-methyl-6-phenylhexanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-4-methyl-1-piperidinecarboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-amino-4-methyl-6-phenylhexanoate is unique due to its specific structural features, such as the presence of a tert-butyl group and a phenyl group on a hexanoate backbone.
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-methyl-6-phenylhexanoate |
InChI |
InChI=1S/C17H27NO2/c1-16(2,3)20-15(19)11-13-17(4,18)12-10-14-8-6-5-7-9-14/h5-9H,10-13,18H2,1-4H3 |
InChI Key |
RJFWOHXHRLYICO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
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